molecular formula C13H8BrN3O5 B15012617 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-nitrophenol

Katalognummer: B15012617
Molekulargewicht: 366.12 g/mol
InChI-Schlüssel: SOMCSFNHZJCQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL is an organic compound characterized by the presence of bromine, nitro, and phenolic functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with 5-nitro-2-aminophenol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenols or anilines.

Wissenschaftliche Forschungsanwendungen

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenolic group can also participate in redox reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-nitrophenol
  • 3-Nitro-4-bromophenol
  • 2-Amino-5-nitrophenol

Uniqueness

2-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]-5-NITROPHENOL is unique due to the presence of both nitro and bromine substituents on the aromatic ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C13H8BrN3O5

Molekulargewicht

366.12 g/mol

IUPAC-Name

2-[(4-bromo-3-nitrophenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C13H8BrN3O5/c14-10-3-1-8(5-12(10)17(21)22)7-15-11-4-2-9(16(19)20)6-13(11)18/h1-7,18H

InChI-Schlüssel

SOMCSFNHZJCQEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C=NC2=C(C=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.